Boiling Point: 4,5- vs 3,4-Isomer
The predicted boiling point of 4,5-Dichloro-8-methylquinoline (312.7 °C) is notably higher by 15.6 °C compared to its isomer 3,4-Dichloro-8-methylquinoline (297.1 °C) under identical modeling conditions [REFS-1, REFS-2]. This quantifiable difference suggests distinct intermolecular interactions in the condensed phase, which can impact distillation conditions, vapor pressure, and gas chromatographic retention times, offering a tangible differentiator for purification and analytical method development .
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 312.7 ± 37.0 °C |
| Comparator Or Baseline | 3,4-Dichloro-8-methylquinoline: 297.1 ± 35.0 °C |
| Quantified Difference | 15.6 °C higher for the target compound |
| Conditions | Predicted values from ACD/Labs or similar computational model, at 760 mmHg [REFS-1, REFS-2]. |
Why This Matters
The significant difference in boiling point can be used to distinguish between these isomers and design appropriate purification strategies like distillation, where the 4,5-isomer will require different thermal conditions.
